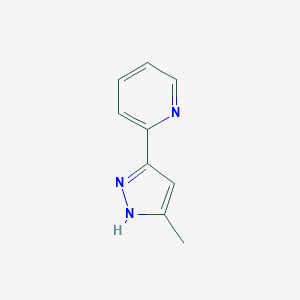

2-(5-methyl-1H-pyrazol-3-yl)pyridine

Descripción

Significance of Pyrazole-Pyridine Hybrid Systems in Contemporary Chemical Research

Pyrazole-pyridine hybrid systems, which contain both pyrazole (B372694) and pyridine (B92270) rings, are of considerable importance in modern chemical research. This significance stems from the versatile chemical properties and diverse applications of these scaffolds. Pyrazoles are five-membered heterocyclic rings with two adjacent nitrogen atoms, known for a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. researchgate.net Pyridines, six-membered nitrogen-containing heterocycles, are also a cornerstone in medicinal chemistry and are found in numerous pharmaceuticals. nih.gov

The fusion or linkage of these two heterocyclic systems into a single molecule, known as molecular hybridization, often leads to compounds with enhanced or novel functionalities. researchgate.net These hybrid systems are extensively studied as ligands in coordination chemistry. The nitrogen atoms in both the pyrazole and pyridine rings can act as donor sites, allowing them to form stable complexes with various metal ions. researchgate.netacs.org This property is crucial for the development of catalysts, chemosensors, and advanced materials with specific photophysical or electrochemical properties. mdpi.com In medicinal chemistry, pyrazole-pyridine hybrids have been investigated as potential treatments for a range of diseases, including cancer, bacterial infections, and neurocognitive disorders. researchgate.netnih.gov The combination of the two rings can lead to compounds with improved biological activity and selectivity for specific molecular targets. nih.gov

Historical Context and Evolution of Academic Inquiry into 2-(5-methyl-1H-pyrazol-3-yl)pyridine Analogues

The academic inquiry into pyrazole-containing compounds dates back to the 19th century with the discovery of the pyrazole motif. mdpi.com Early research focused on the fundamental synthesis and reactivity of pyrazoles and their derivatives. nih.gov The exploration of pyridine chemistry has an even longer history. The strategic combination of these two important heterocycles into hybrid structures is a more recent development, driven by the desire to create molecules with enhanced properties.

The investigation into pyrazole-pyridine analogues evolved from the broader study of bi-heterocyclic ligands in coordination chemistry. nih.gov Researchers recognized that combining different heterocyclic rings could create ligands with unique coordination geometries and electronic properties. researchgate.net Early work in this area often involved synthesizing various substituted pyrazolyl-pyridines to study how structural modifications influenced their ability to bind to metal ions and the properties of the resulting complexes. nih.gov

In the realm of medicinal chemistry, the development of pyrazole-pyridine systems followed the increasing interest in pyrazole-based drugs. mdpi.com As the diverse biological activities of pyrazoles became more apparent, chemists began to synthesize hybrids incorporating other biologically active moieties like pyridine to explore potential synergistic effects and new therapeutic applications. researchgate.netnih.gov This led to the synthesis and evaluation of a wide range of analogues for activities such as kinase inhibition and as modulators for various receptors. nih.govnih.gov The synthesis of fused systems, such as pyrazolo[3,4-b]pyridines, represents another significant path of evolution, creating rigid, planar molecules with distinct biological and material properties. nih.govresearchgate.net

Current Research Landscape and Future Trajectories for this compound

The current research landscape for this compound and its derivatives is vibrant and multidisciplinary. A significant area of focus is its application as a ligand in coordination chemistry. Researchers are actively synthesizing and characterizing metal complexes of this compound to explore their catalytic activity, magnetic properties, and potential use in materials science. nih.gov The ability of the pyrazole-pyridine scaffold to form stable, well-defined complexes makes it an attractive building block for constructing supramolecular assemblies and coordination polymers. rsc.org

In medicinal chemistry, derivatives of this compound are being investigated for various therapeutic purposes. For instance, related structures are being explored as positive allosteric modulators of the M4 muscarinic acetylcholine (B1216132) receptor, which is a target for treating neurocognitive disorders. nih.gov Other research focuses on designing pyrazole-pyridine hybrids as inhibitors of specific enzymes, like the Jak/Stat pathway, which is implicated in certain cancers. nih.gov

Future trajectories for research on this compound are likely to expand in several directions. In materials science, there is potential for developing novel luminescent materials, sensors, and metal-organic frameworks (MOFs) using this ligand. The tunability of the pyrazole and pyridine rings allows for fine-tuning the electronic and photophysical properties of the resulting metal complexes. In drug discovery, the focus will likely be on optimizing the structure of its derivatives to improve potency, selectivity, and pharmacokinetic properties for specific biological targets. rsc.org The continued exploration of multicomponent reactions and other green synthetic methodologies will also play a role in making these valuable compounds more accessible for research. researchgate.net

Chemical Properties of Pyrazole-Pyridine Compounds

The table below summarizes key chemical properties for this compound and a related, unsubstituted analogue, 2-(1H-pyrazol-3-yl)pyridine.

| Property | This compound | 2-(1H-pyrazol-3-yl)pyridine |

| Molecular Formula | C10H11N3 | C8H7N3 |

| Molecular Weight | 159.2 g/mol | 145.16 g/mol nih.gov |

| CAS Number | 123644-32-0 | 75415-03-1 nih.gov |

| Monoisotopic Mass | 159.07965 Da | 145.063997236 Da nih.gov |

| Predicted XLogP3 | 1.6 | 0.8 nih.gov |

| Hydrogen Bond Donor Count | 1 | 1 |

| Hydrogen Bond Acceptor Count | 3 | 3 |

| Rotatable Bond Count | 1 | 1 |

Data for the title compound is compiled from general chemical knowledge, while data for the analogue is sourced from PubChem. nih.gov

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(5-methyl-1H-pyrazol-3-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c1-7-6-9(12-11-7)8-4-2-3-5-10-8/h2-6H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFJQEHNCMPSEJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Transformations of 2 5 Methyl 1h Pyrazol 3 Yl Pyridine

Established Synthetic Pathways to 2-(5-methyl-1H-pyrazol-3-yl)pyridine and its Derivatives

The construction of the this compound framework primarily relies on the formation of the pyrazole (B372694) ring through the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound, a cornerstone reaction in heterocyclic chemistry known as the Knorr pyrazole synthesis. nih.gov

Conventional Laboratory Synthesis Protocols

The most common and established laboratory synthesis of this compound involves the cyclocondensation reaction of a pyridine-containing hydrazine with a suitable 1,3-diketone. Specifically, the reaction of 2-hydrazinopyridine (B147025) with acetylacetone (B45752) (2,4-pentanedione) provides a direct route to the target molecule.

The reaction is typically carried out by refluxing the reactants in a suitable solvent, such as ethanol (B145695) or acetic acid. The acid catalyst facilitates the condensation and subsequent cyclization and dehydration to form the stable aromatic pyrazole ring. The general reaction scheme is depicted below:

Figure 1: General scheme for the conventional synthesis of this compound.

An analogous conventional synthesis has been reported for the unmethylated parent compound, 2-(1H-pyrazol-3-yl)pyridine, which is synthesized from 3-(dimethylamino)-1-(2-pyridinyl)-2-propen-1-one and hydrazine hydrate (B1144303) in ethanol at 60°C, affording a high yield of 97.3%. chemicalbook.com This further supports the feasibility of the conventional approach for the methylated analogue.

| Reactant 1 | Reactant 2 | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 2-Hydrazinopyridine | Acetylacetone | Ethanol | Reflux | Good to Excellent | General Method nih.gov |

| 3-(dimethylamino)-1-(2-pyridinyl)-2-propen-1-one | Hydrazine hydrate | Ethanol | 60°C, 0.5h | 97.3% | chemicalbook.com |

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methodologies. These "green" approaches aim to reduce waste, minimize the use of hazardous solvents, and decrease energy consumption.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. rsc.org The use of microwave irradiation can dramatically reduce reaction times and, in some cases, improve product yields compared to conventional heating methods. nih.govnih.gov The synthesis of pyrazolo[3,4-b]pyridine derivatives, which are structurally related to the target compound, has been successfully achieved using microwave irradiation, highlighting the applicability of this technique. nih.govnih.gov

For the synthesis of this compound, a mixture of 2-hydrazinopyridine and acetylacetone, potentially with a catalytic amount of acid, could be subjected to microwave irradiation in a sealed vessel. This method is expected to significantly shorten the reaction time from hours to minutes.

| Starting Materials | Reaction Conditions | Time | Yield | Reference |

|---|---|---|---|---|

| 5-amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole, 4-anisaldehyde, p-substituted β-ketonitriles | Microwave irradiation, Acetic acid | Minutes | High | nih.gov |

| 4-(dimethylaminomethylene)-1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-5(4H)-one, active methylene (B1212753) reagents | Microwave irradiation | Not specified | Improved over conventional | nih.gov |

Mechanochemistry, which involves conducting chemical reactions by grinding solid reactants together, offers a solvent-free or minimal-solvent approach to synthesis. thieme-connect.com This technique is particularly attractive from a green chemistry perspective as it eliminates the need for potentially toxic and volatile organic solvents. The synthesis of various pyrazole derivatives has been successfully demonstrated using mechanochemical ball milling. thieme-connect.comresearchgate.net

The preparation of this compound via grinding would involve mixing solid 2-hydrazinopyridine hydrochloride with liquid acetylacetone in a mortar and pestle or a ball mill. The reaction could potentially be facilitated by the addition of a catalytic amount of a solid acid.

The development of catalyst-free reactions is another important aspect of green chemistry. While the synthesis of pyrazoles from 1,3-diketones and hydrazines often benefits from an acid catalyst, these reactions can, in some instances, proceed without one, particularly under forcing conditions or with highly reactive substrates. acs.org A catalyst-free, multicomponent method for the synthesis of polycyclic fused pyrazoles has been reported using ultrasonic irradiation in water. rsc.org

For the synthesis of this compound, a catalyst-free approach would likely involve heating a neat mixture of 2-hydrazinopyridine and acetylacetone or refluxing them in a high-boiling, non-participating solvent. While potentially less efficient than catalyzed methods, this approach simplifies the reaction work-up and avoids the use of potentially corrosive catalysts.

Strategies for Chemical Functionalization and Derivatization

The this compound scaffold possesses several sites that can be targeted for chemical modification, allowing for the synthesis of a diverse range of derivatives. Both the pyrazole and pyridine (B92270) rings can undergo various chemical transformations.

The pyrazole ring is susceptible to electrophilic substitution, primarily at the C4 position. The NH group of the pyrazole can be alkylated or acylated to introduce various substituents. researchgate.net Furthermore, the methyl group at the C5 position can potentially be functionalized through radical reactions or by condensation with aldehydes after deprotonation with a strong base.

The pyridine ring can also be functionalized through several well-established methods. Electrophilic aromatic substitution on the pyridine ring is generally difficult but can be achieved under harsh conditions. More commonly, the pyridine nitrogen can be oxidized to the N-oxide, which activates the ring towards both electrophilic and nucleophilic attack. Additionally, the pyridine ring can be halogenated, and these halogenated derivatives can then participate in a variety of cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce new carbon-carbon bonds. researchgate.net

| Reaction Type | Position | Reagents and Conditions | Expected Product |

|---|---|---|---|

| N-Alkylation | Pyrazole N1 | Alkyl halide, Base (e.g., K2CO3), Solvent (e.g., DMF) | N1-alkylated derivative |

| Electrophilic Substitution (e.g., Nitration) | Pyrazole C4 | HNO3/H2SO4 | 4-Nitro derivative |

| Cross-Coupling (after halogenation) | Pyridine Ring | 1. Halogenation (e.g., NBS); 2. Boronic acid, Pd catalyst, Base | Aryl-substituted pyridine derivative |

| N-Oxidation | Pyridine N | m-CPBA or H2O2/Acetic acid | Pyridine-N-oxide derivative |

Substituent Effects and Modification at the Pyrazole Moiety

The pyrazole ring within the this compound framework is a versatile platform for chemical modification. Its reactivity is influenced by the electronic interplay between the two nitrogen atoms—one pyrrole-like and one pyridine-like—and the attached pyridine ring. globalresearchonline.net Key transformations include electrophilic substitution at the C4 position and alkylation at the N1 position.

Electrophilic Substitution: The pyrazole ring is inherently aromatic and undergoes electrophilic substitution reactions such as halogenation and nitration, predominantly at the C4 position, which is the most electron-rich carbon. globalresearchonline.net Halogenation using N-halosuccinimides (NCS, NBS, NIS) provides an efficient, metal-free method for introducing chloro, bromo, or iodo substituents at this position under mild conditions. researchgate.net The introduction of these halogens not only modifies the electronic properties of the ligand but also provides a chemical handle for further cross-coupling reactions. The reactivity of the pyrazole ring in these substitutions is influenced by the electronic nature of existing substituents; electron-donating groups generally accelerate the reaction, while electron-withdrawing groups have a deactivating effect. researchgate.net

N-Alkylation and N-Acylation: The pyrrole-like nitrogen (N1) of the pyrazole moiety is readily alkylated or acylated. The alkylation of unsymmetrically substituted pyrazoles can lead to a mixture of regioisomers. nih.gov For 3- or 5-substituted pyrazoles, the outcome of N-alkylation is governed by a combination of steric and electronic factors, as well as the reaction conditions (e.g., nature of the base, solvent, and electrophile). researchgate.netresearchgate.net Sterically demanding substituents at the C5 position (adjacent to the N1-H) tend to direct alkylation to the more accessible N2 atom (which becomes the N1 position of the resulting tautomer). mdpi.com Acid-catalyzed methods using trichloroacetimidates have also been developed as an alternative to traditional base-mediated alkylations. mdpi.com Acylation of the pyrazole nitrogen has been shown to increase the quantum yields of isomerization in related photoswitchable pyrazole systems.

| Modification Type | Reagents/Conditions | Position | Key Findings and Effects |

|---|---|---|---|

| Halogenation | N-Halosuccinimides (NCS, NBS) | C4 | Provides 4-halopyrazoles in high yields under mild conditions. researchgate.net Halogens serve as handles for further functionalization. |

| N-Alkylation | Alkyl halides, K₂CO₃, DMSO | N1 | Regioselectivity is controlled by steric hindrance; bulky groups at C5 favor substitution at the other nitrogen. researchgate.net |

| N-Alkylation | Trichloroacetimidates, Brønsted acid | N1 | Provides an alternative to base-mediated methods, avoiding harsh conditions. mdpi.com |

| Vilsmeier-Haack Reaction | POCl₃, DMF | C4 | Introduces a formyl group (CHO), a versatile precursor for further derivatization. nih.gov |

Modification and Derivatization at the Pyridine Moiety

The pyridine ring in this compound is generally electron-deficient, which makes it less susceptible to electrophilic aromatic substitution but amenable to nucleophilic attack and C-H functionalization strategies. rsc.org Derivatization often requires activation or the use of organometallic reagents.

A powerful strategy for functionalizing the pyridine ring in related systems, such as 2,6-di(pyrazol-1-yl)pyridines, involves the synthesis of a versatile precursor, 2,6-di(pyrazol-1-yl)-4-bromomethylpyridine. This intermediate is generated from 2,6-di(pyrazol-1-yl)-4-hydroxymethylpyridine by reaction with hydrobromic acid. researchgate.net The resulting bromomethyl group is an excellent electrophile, allowing for the introduction of a wide range of functionalities through nucleophilic substitution. This approach has been used to attach nucleobases and to synthesize larger, more complex ligand architectures. researchgate.net

Direct C-H functionalization methods, while challenging due to the coordinating nature of the pyridine nitrogen, represent a modern approach to derivatization that avoids pre-functionalization steps. rsc.org These reactions often employ transition-metal catalysis to selectively activate and functionalize specific C-H bonds. For instance, nickel- or cobalt-catalyzed alkylation can introduce substituents at the C4 position of the pyridine ring. youtube.com

| Modification Type | Precursor/Reagents | Position | Description of Transformation |

|---|---|---|---|

| Bromomethylation | 4-Hydroxymethyl derivative, HBr | C4-CH₂Br | Converts a hydroxymethyl group into a reactive bromomethyl group, enabling further nucleophilic substitution. researchgate.net |

| Nucleophilic Substitution | 4-Bromomethyl derivative, Nucleophiles (e.g., amines, alkoxides) | C4-CH₂-Nu | Allows for the attachment of various functional groups via the reactive bromomethyl handle. researchgate.net |

| C-H Alkylation | Pyridine derivative, Alkene, Ni or Co catalyst, Lewis acid | C4 | Directly introduces alkyl substituents onto the pyridine ring, though it may require specific directing groups or catalysts. youtube.com |

| Coupling Reactions | Halogenated pyridine derivative, Boronic acids (Suzuki) or Stannanes (Stille) | Variable | Enables the formation of C-C bonds to introduce aryl or other organic fragments. nih.gov |

Design and Synthesis of Bridging Ligand Architectures Incorporating this compound Units

The 2-(pyrazol-3-yl)pyridine scaffold is a fundamental building block for constructing multidentate, bridging ligands. By deprotonating the pyrazole N-H group, the resulting pyrazolate can bridge two or more metal centers, facilitating the formation of di- or polynuclear complexes and coordination polymers. nih.gov

A prominent class of such ligands is the pincer-type 2,6-bis(1H-pyrazol-3-yl)pyridines (bpp). These tridentate ligands are synthesized by the condensation of 2,6-diacetylpyridine (B75352) with reagents like N,N-dimethylformamide dimethyl acetal, followed by cyclization with hydrazine. researchgate.net The resulting bpp ligand rigidly holds two pyrazole units in a meridional plane, making it an exceptional scaffold for creating stable octahedral metal complexes. nih.gov These complexes are instrumental in the study of spin-crossover phenomena and have applications in catalysis. mdpi.comrsc.org The pyrazole units can be further substituted (e.g., with tert-butyl or trifluoromethyl groups) to tune the steric and electronic properties of the resulting metal complexes. rsc.org

Furthermore, linking two 2-(pyrazolyl)pyridine units together can create larger, flexible or rigid bridging ligands. For example, connecting two units via an ethane (B1197151) bridge at the C4 position of the pyridine rings yields back-to-back ligands like 1,2-bis[2,6-di(pyrazol-1-yl)pyrid-4-yl]ethane, capable of coordinating multiple metal centers to form sophisticated supramolecular structures. researchgate.net

| Ligand Architecture | Synthetic Precursor(s) | Description and Application |

|---|---|---|

| Pincer Ligands (e.g., 2,6-bis(pyrazol-3-yl)pyridine) | 2,6-Diacetylpyridine, Hydrazine | Tridentate NNN ligands that form stable, often octahedral, complexes. Used in spin-crossover materials and catalysis. researchgate.netnih.gov |

| Pyrazolato-Bridged Dinuclear Complexes | 2-(1H-Pyrazol-3-yl)pyridine, Metal precursor, Base | The deprotonated pyrazole ring bridges two metal centers, facilitating studies of metal-metal interactions. nih.gov |

| Back-to-Back Bridging Ligands | 2,6-di(pyrazol-1-yl)-4-bromomethylpyridine | Two pyrazolyl-pyridine units are covalently linked to form a larger ligand capable of bridging multiple metal ions in coordination polymers. researchgate.net |

| Poly(pyrazolyl)borate Ligands | Potassium tetrahydroborate, 2-(1H-pyrazol-3-yl)pyridine | Forms tridentate ligands where a borohydride (B1222165) bridges two pyrazolyl-pyridine units, used in coordination chemistry. iucr.org |

Mechanistic Investigations of Complex Synthetic Reactions Involving this compound

Understanding the reaction mechanisms underlying the synthesis and transformation of pyrazolyl-pyridine compounds is crucial for optimizing reaction conditions and controlling product outcomes. Mechanistic studies often involve a combination of kinetic analysis, substituent effect studies (e.g., Hammett plots), and computational modeling.

Kinetic studies on the formation of the pyrazole ring itself, through the condensation of 1,3-dicarbonyl compounds with hydrazines, reveal that the reaction is typically first-order in both reactants. researchgate.net The rate-determining step can shift depending on the pH of the medium, highlighting the role of acid or base catalysis in the cyclization process. The electronic nature of substituents on both the hydrazine and dicarbonyl precursors significantly influences reaction rates, with rates varying by orders of magnitude. researchgate.net

In the context of metal complex formation and catalysis, kinetic investigations provide insight into the coordination process and the catalytic cycle. For instance, studies on the ring-opening polymerization of ε-caprolactone catalyzed by related (pyrazolylmethyl)pyridine metal complexes have shown that the polymerization follows pseudo-first-order kinetics with respect to the monomer. researchgate.net Such studies help elucidate the nature of the active catalytic species and the mechanism of polymer chain growth.

Furthermore, the response of metal complexes containing pyrazolyl-pyridine ligands to external stimuli like pH changes has been mechanistically explored. In bis-cyclometallated Iridium(III) complexes, deprotonation of the pyrazole N-H group at varying pH values leads to significant changes in emission intensity. rsc.org The emission pKa is influenced by substituents on the ancillary ligands, and detailed kinetic and spectroscopic analysis can unravel the ground- and excited-state proton transfer processes that govern these changes. rsc.org

| Reaction Type | Methodology | Key Mechanistic Insight |

|---|---|---|

| Pyrazole Ring Formation | Kinetic analysis (NMR spectroscopy), Hammett plots | Reaction is first-order in each reactant. The rate-determining step is pH-dependent. Substituent electronic effects strongly modulate reaction rates. researchgate.net |

| Ring-Opening Polymerization | Kinetic studies of polymerization | Reaction follows pseudo-first-order kinetics with respect to the monomer. Helps identify the active catalytic species and reaction order. researchgate.net |

| pH-Dependent Emission of Ir(III) Complexes | Spectroscopic titration (UV-Vis, Emission) | Deprotonation of the pyrazole N-H group modulates the complex's emissive properties. Substituents on other ligands can tune the pKa. rsc.org |

| Intramolecular Cyclization | Computational studies (DFT), analysis of intermediates | Theoretical calculations help identify transition states and reaction energy barriers, explaining stereochemical outcomes and reaction feasibility. researchgate.net |

Coordination Chemistry of 2 5 Methyl 1h Pyrazol 3 Yl Pyridine

Ligand Design Principles and Diverse Coordination Modes of 2-(5-methyl-1H-pyrazol-3-yl)pyridine

The structure of this compound, featuring a pyridine (B92270) ring linked to a pyrazole (B372694) ring, makes it an excellent chelating agent. Pyrazole-pyridine ligands are often considered analogues of the well-studied 2,2'-bipyridine (B1663995) ligands. researchgate.net The presence of two adjacent nitrogen atoms in the pyrazole ring, one of which is a Brønsted acidic N-H group, and the nitrogen atom in the pyridine ring, allows for various coordination modes. nih.gov

The primary coordination mode of this compound involves N,N-chelation, utilizing the nitrogen atom of the pyridine ring and the sp2-hybridized nitrogen atom of the pyrazole ring. This bidentate chelation forms a stable five-membered ring with a metal center. Pyrazoles are known to act as hard donor sites and are thermally and hydrolytically stable. daneshyari.com

The flexibility of the scaffold, determined by the rotational freedom around the C-C bond connecting the two heterocyclic rings, allows the ligand to adapt to the preferred coordination geometry of various metal ions. daneshyari.comresearchgate.net The pyrazole and pyridine rings can achieve near-coplanarity, which facilitates the formation of stable chelate rings. mdpi.comnih.gov This structural adaptability enables the formation of complexes with diverse geometries, from tetrahedral and octahedral to eight-coordinate structures. daneshyari.com The deprotonation of the pyrazole's N-H group allows the resulting pyrazolate anion to act as a bridging ligand, connecting two or more metal centers and leading to the formation of polynuclear complexes. nih.govdaneshyari.com

Unsymmetrical pyrazoles like this compound can exhibit prototropic tautomerism, where the proton on the nitrogen atom can shift between the two nitrogen atoms of the pyrazole ring. researchgate.netnih.gov This phenomenon can influence the electronic properties and the coordination behavior of the ligand. electronicsandbooks.com The specific tautomeric form present can be influenced by factors such as the solvent, temperature, and the presence of metal ions. clockss.org

The most significant aspect of its tautomerism in coordination chemistry is the acidic nature of the pyrazole N-H proton. nih.gov This proton can be readily removed by a base, converting the neutral ligand into an anionic ligand. This deprotonation is crucial for its ability to act as a bridging ligand in dinuclear and polynuclear complexes. daneshyari.com The N-H group is also a key participant in forming supramolecular structures through hydrogen bonding, which plays a significant role in the crystal packing of its metal complexes. daneshyari.com

Synthesis and Structural Elucidation of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes are then characterized using various techniques, including elemental analysis, IR and UV-Vis spectroscopy, and single-crystal X-ray diffraction to elucidate their structures.

A variety of mononuclear complexes have been synthesized using this compound (L) with different transition metals. These complexes showcase the ligand's ability to accommodate diverse coordination numbers and geometries. daneshyari.com For instance, reaction with zinc chloride yields a four-coordinate, tetrahedral complex, [ZnLCl2]. daneshyari.com In contrast, with nickel chloride, a six-coordinate octahedral complex, [NiL2(H2O)2]Cl2, is formed where two ligand molecules and two water molecules coordinate to the metal center. daneshyari.com Similarly, manganese can form a six-coordinate octahedral complex, [MnL2(Pa)2] (where Pa is m-phthalic acid). daneshyari.com With cadmium nitrate (B79036), an eight-coordinate complex, [CdL2(NO3)2], has been isolated. daneshyari.com

| Complex Formula | Metal Ion | Coordination Number | Coordination Geometry | Reference |

|---|---|---|---|---|

| [ZnLCl2] | Zn(II) | 4 | Tetrahedral | daneshyari.com |

| [NiL2(H2O)2)]Cl2·0.5N2H4 | Ni(II) | 6 | Octahedral | daneshyari.com |

| [MnL2]·3H2O | Mn(II) | 6 | Octahedral | daneshyari.com |

| [CdL2(NO3)2] | Cd(II) | 8 | Eight-coordinate | daneshyari.com |

| [MnL2(Pa)2] | Mn(II) | 6 | Octahedral | daneshyari.com |

The ability of the pyrazole moiety to be deprotonated allows this compound to act as a bridging ligand, facilitating the assembly of dinuclear and polynuclear metal complexes. nih.gov The resulting pyrazolate bridge can connect two metal centers, a common structural motif in the coordination chemistry of pyrazole-based ligands. acs.org While specific dinuclear or polynuclear structures with this compound are a subject of ongoing research, analogous ligands such as 2-(3(5)-pyrazolyl)-6-methylpyridine have been shown to form a variety of multinuclear copper(I) species. acs.org These include dinuclear, trinuclear, and tetranuclear complexes where the deprotonated pyrazolate ring bridges the copper centers. acs.org For example, a dinuclear copper species Cu2(2-(3(5)-pz,6-Mepy)2(MeOH)42 has been synthesized and structurally characterized. acs.org The formation of these higher nuclearity structures is highly dependent on reaction conditions, the metal-to-ligand ratio, and the presence of other coordinating anions or solvent molecules.

In the solid state, the metal complexes of this compound often self-assemble into extended supramolecular networks. These networks are primarily directed by non-covalent interactions, with hydrogen bonding playing a dominant role. daneshyari.com The N-H group of the pyrazole ring is a potent hydrogen bond donor, readily interacting with anions, coordinated water molecules, or other acceptor groups within the crystal lattice. daneshyari.com

Investigations into Specific Transition Metal Complexes of this compound

The ligand this compound, hereafter referred to as L, is a versatile N,N-bidentate chelating agent capable of forming stable complexes with a wide array of transition metals. Its structure, featuring a pyridine ring linked to a pyrazole ring, allows it to coordinate to a metal center through the nitrogen atoms of both heterocyclic moieties. This coordination leads to the formation of a stable five-membered chelate ring. The electronic properties of the ligand can be tuned by the methyl group on the pyrazole ring, influencing the properties of the resulting metal complexes. Research into its coordination chemistry has revealed a rich diversity of structures and functionalities, particularly with late transition metals.

Copper(I) and Copper(II) Coordination Compounds

The coordination chemistry of pyrazole-pyridine ligands with copper has been a subject of significant interest, yielding complexes with diverse nuclearities and interesting magnetic and photophysical properties. While specific studies on this compound with Copper(I) are emerging, extensive research on related ligands provides valuable insights. For instance, heteroleptic Cu(I) complexes with 2-(5-phenyl-1H-pyrazol-3-yl)pyridine and various phosphine (B1218219) co-ligands have been synthesized, exhibiting bright yellow-green emission in the solid state. nih.gov These cationic complexes demonstrate how the coordination environment, particularly the nature of the phosphine ligand, dramatically influences the quantum yields and lifetimes of the emission, which is attributed to metal-to-ligand charge transfer (MLCT) excited states. nih.gov

With Copper(II), which has a d⁹ electronic configuration, the formation of mononuclear and polynuclear complexes is common. The parent ligand, 2-(1H-pyrazol-3-yl)pyridine, forms dinuclear and tetranuclear Cu(II) complexes where the deprotonated pyrazolate ring acts as a bridge between metal centers. researchgate.net These complexes often exhibit antiferromagnetic coupling between the copper ions, a phenomenon that is sensitive to the coordination geometry and the planarity of the Cu–(N=N)₂–Cu bridging unit. researchgate.net The coordination sphere around the Cu(II) ion in these systems is typically completed by other co-ligands, such as acetates or nitrates, leading to square pyramidal or distorted trigonal-bipyramidal geometries. nih.gov The structural and magnetic properties of these complexes are often investigated using single-crystal X-ray diffraction and variable-temperature magnetic susceptibility measurements.

| Complex | Metal Ion | Key Structural Feature | Notable Property | Reference |

|---|---|---|---|---|

| [Cu(I)(2-(5-phenyl-1H-pyrazol-3-yl)pyridine)(phosphine)]+ | Copper(I) | Tetrahedral geometry | Solid-state yellow-green phosphorescence (QY up to 78%) | nih.gov |

| [Cu₂(μ-L')₂(NO₃)₂] (L' = 2-(1H-pyrazol-3-yl)pyridinate) | Copper(II) | Dinuclear, pyrazolate-bridged | Antiferromagnetic coupling | researchgate.net |

| [Cu₄(μ-L')₆(CH₃COO)₂] (L' = 2-(1H-pyrazol-3-yl)pyridinate) | Copper(II) | Tetranuclear core | Complex magnetic interactions | researchgate.net |

Zinc(II) and Cadmium(II) Complexes

Zinc(II) and Cadmium(II), with their d¹⁰ electronic configurations, form coordinatively versatile but diamagnetic complexes. The study of their complexes with this compound (L) is crucial for understanding ligand behavior without the complexities of d-d electronic transitions or magnetic interactions. These complexes also serve as valuable references for the spectroscopic properties of complexes with other divalent first-row transition metals.

A mononuclear complex, [ZnLCl₂], has been synthesized and structurally characterized. researchgate.net In this compound, the zinc(II) ion adopts a four-coordinated tetrahedral geometry, with the two nitrogen atoms from the bidentate ligand L and two chloride ions completing the coordination sphere. researchgate.net

Similarly, a cadmium(II) complex, [CdL₂(NO₃)₂], has been reported. researchgate.net Unlike the tetrahedral zinc complex, the larger ionic radius of cadmium(II) allows for an expanded coordination sphere. In [CdL₂(NO₃)₂], the cadmium center is eight-coordinated, binding to two bidentate L ligands and two bidentate nitrate anions. researchgate.net The structural analysis of these complexes highlights how the nature of the metal ion and the counter-anions dictates the final coordination geometry and dimensionality of the assembly. researchgate.netresearchgate.net

| Complex | Coordination Number | Geometry | Key Feature | Reference |

|---|---|---|---|---|

| [ZnLCl₂] | 4 | Tetrahedral | Mononuclear | researchgate.net |

| [CdL₂(NO₃)₂] | 8 | Distorted Polyhedron | Mononuclear, bidentate nitrates | researchgate.net |

Iron(II) and Manganese(II) Coordination Systems, including Spin Crossover Phenomena

The coordination of pyrazolyl-pyridine ligands to iron(II) is of particular interest due to the potential for spin crossover (SCO) behavior. otago.ac.nz Iron(II) complexes with an octahedral N₆ coordination environment can exist in either a high-spin (HS, S=2) or a low-spin (LS, S=0) state, depending on the ligand field strength. researchgate.net Ligands like 2,6-bis(pyrazolyl)pyridine (bpp) and its derivatives are known to provide a ligand field strength that is close to the energetic barrier for spin-pairing, thus facilitating SCO upon external stimuli like temperature or light. nih.govuclouvain.be

For complexes of the type [Fe(L)₂]²⁺, where L is a bidentate pyrazolyl-pyridine ligand, the resulting FeN₆ coordination sphere is conducive to SCO. researchgate.net The transition between HS and LS states is accompanied by significant changes in physical properties such as color (thermochromism), magnetic moment, and metal-ligand bond lengths. mdpi.com Variable temperature magnetometry is a key technique used to study these transitions, which can be gradual, abrupt, or exhibit hysteresis. acs.org For example, a gradual spin-state switching with a transition temperature (T₁/₂) of 254 K was observed for a supramolecular iron(II) complex featuring a functionalized bpp ligand. nih.govacs.org The exact nature of the SCO is highly sensitive to subtle changes in the ligand structure, the counter-anion, and the presence of solvent molecules in the crystal lattice, which can influence intermolecular interactions like hydrogen bonding. researchgate.netnih.gov

A mononuclear manganese(II) complex with this compound, [MnL₂]·3H₂O, has also been synthesized. researchgate.net In this complex, the manganese(II) ion is six-coordinated, displaying an octahedral geometry. Given the high-spin d⁵ configuration of Mn(II), these complexes are typically investigated for their magnetic properties arising from intermolecular interactions. researchgate.net

Palladium(II) Complexes and their Structural Diversity

Palladium(II) complexes, typically featuring a square planar geometry, are of immense interest, primarily due to their extensive applications in catalysis. mdpi.com The coordination of N-donor ligands like this compound to Pd(II) centers yields stable complexes that have been explored as catalysts for cross-coupling reactions. rsc.orgnih.gov

The structural diversity of these complexes is influenced by the stoichiometry, the nature of the co-ligands (e.g., halides, acetates), and the reaction conditions. Mononuclear complexes of the type [Pd(L)Cl₂] or [Pd(L)(OAc)₂] are commonly formed, where L acts as a bidentate ligand. Research on related systems has shown that pincer-type ligands incorporating pyrazole and pyridine moieties can form highly active mono- and polynuclear Pd(II) complexes. rsc.org These complexes have demonstrated high catalytic activity in Suzuki-Miyaura cross-coupling and transfer hydrogenation reactions. rsc.org The stability and reactivity of these catalysts are directly linked to the electronic and steric properties of the pyrazolyl-pyridine ligand framework.

Iridium(III) Complexes for Optoelectronic Applications

Iridium(III) complexes are at the forefront of research for optoelectronic applications, such as in organic light-emitting diodes (OLEDs) and bioimaging, owing to their strong spin-orbit coupling, which facilitates highly efficient phosphorescence. analis.com.mywiley.com Heteroleptic complexes of the type [Ir(C^N)₂(N^N)]⁺, where C^N is a cyclometalating ligand and N^N is an ancillary ligand like this compound, are a major focus. rsc.org

The photophysical properties of these complexes, including their absorption and emission wavelengths, quantum yields, and excited-state lifetimes, can be systematically tuned by modifying both the cyclometalating and the ancillary ligands. nih.govrsc.org For instance, using 2-(3-methyl-1H-pyrazol-5-yl)pyridine and its derivatives as ancillary ligands in complexes with 2-(4-trifluoromethyl)phenylpyridine as the main ligand resulted in highly efficient green-emitting phosphors with photoluminescence quantum efficiencies between 76% and 82%. rsc.org OLED devices fabricated using these complexes exhibited high current efficiency and low efficiency roll-off, with one device achieving a maximum external quantum efficiency of 28.90%. rsc.org Theoretical studies, such as Density Functional Theory (DFT), are often employed to understand the electronic structure and the nature of the emissive triplet states, which typically have a mixed metal-to-ligand charge transfer (MLCT) and ligand-centered (LC) character. rsc.org

| Complex | Ancillary Ligand (N^N) | Emission Peak (nm) | PLQY (%) | Application | Reference |

|---|---|---|---|---|---|

| Ir-me | 2-(3-methyl-1H-pyrazol-5-yl)pyridine | 499 | 82 | Green OLED (EQEmax = 28.90%) | rsc.org |

Analysis of Metal-Ligand Interactions and Electronic Bonding

The nature of the metal-ligand bond in complexes of this compound is a critical determinant of their physical and chemical properties. The ligand coordinates to metal ions through a σ-donation from the nitrogen lone pairs of both the pyridine and pyrazole rings. The pyridine ring can also act as a π-acceptor, while the pyrazolate anion (in its deprotonated form) is a strong π-donor. This versatile electronic character influences the stability, redox potentials, and spectroscopic properties of the complexes.

For Fe(II) spin crossover systems, the strength of the σ-donation from the six coordinating nitrogen atoms directly determines the magnitude of the ligand field splitting energy (Δoct). A stronger metal-ligand interaction leads to a larger Δoct. When Δoct exceeds the mean spin-pairing energy (P), the LS state is favored. For [Fe(N-N)₃]²⁺ complexes, the Fe-N bond lengths shorten significantly upon transitioning from the HS to the LS state, reflecting the stronger covalent interaction in the LS configuration where the t₂g orbitals point between the ligands and are fully occupied. mdpi.com The interplay of σ-donation and π-backbonding in the Fe-N bonds is therefore central to the SCO phenomenon. nih.gov

Spectroscopic Probes for Elucidating Coordination Environments

The coordination of this compound (L) to metal centers induces significant changes in its spectroscopic signatures, which serve as powerful probes for understanding the resulting coordination environments. Techniques such as Infrared (IR), UV-Vis, and Nuclear Magnetic Resonance (NMR) spectroscopy are instrumental in characterizing the nature of the metal-ligand interactions.

Infrared (IR) Spectroscopy: The IR spectrum of the free ligand this compound exhibits characteristic bands corresponding to the vibrations of its pyridine and pyrazole rings. A notable feature is the broad absorption band associated with the N-H stretching vibration of the pyrazole ring. Upon coordination to a metal ion, shifts in these vibrational frequencies provide direct evidence of ligand binding. For instance, in a series of mononuclear complexes including [ZnLCl₂], [NiL₂(H₂O)₂]Cl₂, and [CdL₂(NO₃)₂], the coordination of the ligand through the pyridine nitrogen and one of the pyrazole nitrogen atoms is confirmed by systematic shifts in the ring stretching frequencies. daneshyari.com The ν(C=N) and ν(C=C) stretching vibrations of both heterocyclic rings are particularly sensitive to coordination. A shift to higher wavenumbers is typically observed for these bands, indicating the formation of a coordinate bond which alters the electron density distribution within the aromatic systems.

Electronic (UV-Vis) Spectroscopy: The electronic spectra of complexes containing this compound are dominated by ligand-centered π→π* and n→π* transitions. In the free ligand, these transitions give rise to intense absorption bands in the ultraviolet region. daneshyari.com Upon complexation, these bands may shift in energy (either bathochromic or hypsochromic shifts) and change in intensity. For transition metal complexes with d-electrons, additional, weaker d-d transition bands may appear in the visible region of the spectrum. The positions and intensities of these d-d bands are dictated by the coordination geometry around the metal ion (e.g., octahedral, tetrahedral) and the identity of the metal, as described by ligand field theory. For example, the UV-Vis spectrum of an octahedral Ni(II) complex, [NiL₂(H₂O)₂]Cl₂, would be expected to show characteristic spin-allowed transitions that help confirm its coordination environment. daneshyari.com

NMR Spectroscopy: While the initial search results provide limited specific NMR data for paramagnetic complexes of this exact ligand, the principles of NMR spectroscopy are widely applied in analogous systems. For diamagnetic complexes, such as those of Zn(II) or Cd(II), ¹H and ¹³C NMR spectroscopy are invaluable for confirming the ligand's binding mode in solution. daneshyari.com The proton signals of the pyridine and pyrazole rings, as well as the methyl group, will exhibit downfield shifts upon coordination due to the deshielding effect of the metal ion. The broad ¹H NMR signal for the pyrazole N-H proton in related free ligands, such as 2,6-bis(5-methyl-1H-pyrazol-3-yl)pyridine, is observed around 12.57 ppm, and its disappearance or significant shift upon deprotonation and coordination provides clear evidence of the binding event. mdpi.com

The following table summarizes key structural and spectroscopic data for several metal complexes of this compound, illustrating how these probes confirm the coordination geometry. daneshyari.com

| Complex | Metal Ion | Coordination Geometry | Key Spectroscopic Evidence |

|---|---|---|---|

| [ZnLCl₂] (1) | Zn(II) | Four-coordinated tetrahedral | IR: Shifts in pyridine and pyrazole ring vibrations. X-ray diffraction confirms geometry. |

| [NiL₂(H₂O)₂]Cl₂·0.5N₂H₄ (2) | Ni(II) | Six-coordinated octahedral | IR: Shifts in ligand bands and presence of ν(O-H) from coordinated water. UV-Vis: Expected d-d transitions for octahedral Ni(II). |

| [CdL₂(NO₃)₂] (4) | Cd(II) | Eight-coordinated | IR: Shifts in ligand bands and characteristic vibrations of bidentate nitrate ligands. |

| [MnL₂(Pa)₂] (5) | Mn(II) | Six-coordinated octahedral | IR: Shifts in ligand bands and vibrations from m-phthalic acid (Pa) co-ligand. |

Magnetostructural Correlations in Paramagnetic Complexes

Magnetostructural correlations aim to establish relationships between the structural parameters of a coordination complex and its magnetic properties, such as magnetic susceptibility and magnetic exchange interactions. In paramagnetic complexes of this compound, particularly those involving first-row transition metals like Mn(II), Ni(II), or Co(II), these correlations are crucial for understanding and predicting magnetic behavior. daneshyari.comrsc.org

The magnetic properties of mononuclear paramagnetic complexes are primarily governed by the number of unpaired d-electrons on the metal ion and the zero-field splitting (ZFS) phenomenon. ZFS, described by the axial (D) and rhombic (E) parameters, arises from the splitting of spin states in the absence of an external magnetic field and is highly sensitive to the symmetry and geometry of the coordination sphere. For instance, in high-spin Co(II) complexes, the sign and magnitude of the D parameter determine whether the complex exhibits easy-axis (D < 0) or easy-plane (D > 0) magnetic anisotropy, a key factor for single-molecule magnet (SMM) behavior. rsc.org The coordination environment enforced by the this compound ligand, including metal-ligand bond lengths and angles, directly influences the D value. mdpi.com A distorted octahedral geometry, as seen in [NiL₂(H₂O)₂]Cl₂ or [MnL₂(Pa)₂], will lead to non-zero ZFS parameters that affect the temperature dependence of the magnetic moment (μ_eff). daneshyari.com

In polynuclear complexes, where multiple metal centers are bridged by ligands, magnetic exchange interactions (J) between the paramagnetic ions become significant. These interactions can be ferromagnetic (J > 0), leading to a parallel alignment of spins, or antiferromagnetic (J < 0), resulting in antiparallel alignment. The nature and strength of this magnetic coupling are intimately linked to structural factors such as the distance between metal ions and the geometry of the bridging pathway. Although specific examples of bridged polynuclear complexes with this compound were not detailed in the provided search results, related pyrazolyl-containing ligands are well-known to mediate magnetic exchange. For example, strong antiferromagnetic coupling has been quantified in dimer complexes where pyrazolyl-substituted radicals are directly coordinated to metal ions like Mn(II), Co(II), and Ni(II), with J values ranging from -84 cm⁻¹ to -276 cm⁻¹. mdpi.com Such data highlights the efficiency of the pyrazole moiety in propagating magnetic interactions.

The table below provides representative magnetic data for paramagnetic complexes containing pyrazole-type ligands, illustrating the range of magnetic behaviors observed and their correlation with the metal ion and its environment.

| Complex Type / Metal Ion | Magnetic Property | Typical Structural Correlation |

|---|---|---|

| Mononuclear high-spin Co(II) | Easy-axis (D < 0) or Easy-plane (D > 0) anisotropy | The D value is highly sensitive to distortions from ideal octahedral or tetrahedral geometry (e.g., bond angle and length variations). rsc.org |

| Mononuclear high-spin Ni(II) | Zero-field splitting (D) | The magnitude of D correlates with the degree of axial distortion (tetragonal compression or elongation) of the octahedral coordination sphere. mdpi.com |

| [Mn(hfac)₂LF]₂ (LF = pyrazolyl-nitroxide) | Strong antiferromagnetic coupling (J = -84.1 cm⁻¹) | Direct coordination of the radical to the Mn(II) ion facilitates strong magnetic exchange. mdpi.com |

| [Co(hfac)₂LF]₂ (LF = pyrazolyl-nitroxide) | Strong antiferromagnetic coupling (J = -134.3 cm⁻¹) | The specific orbital overlap in the Co(II)-radical unit dictates the strength of the exchange. mdpi.com |

| [Ni(hfac)₂LF]₂ (LF = pyrazolyl-nitroxide) | Very strong antiferromagnetic coupling (J = -276.2 cm⁻¹) | The geometry of the Ni-O-N pathway is critical for the superexchange interaction. mdpi.com |

Computational and Theoretical Investigations of 2 5 Methyl 1h Pyrazol 3 Yl Pyridine Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. For 2-(5-methyl-1H-pyrazol-3-yl)pyridine and its derivatives, DFT calculations have been employed to understand its fundamental characteristics, including electron distribution, tautomeric stability, and spectroscopic signatures.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Charge Transfer Properties

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. mdpi.com

In a theoretical study of a closely related compound, N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, which shares the core 2-(5-methyl-1H-pyrazol-3-yl) moiety, DFT calculations at the B3LYP/6–311G(d,p) level were performed. The analysis revealed that the HOMO and LUMO were distributed across the entire molecule. mdpi.com The calculated energies for this derivative were found to be:

EHOMO: -5.3130 eV mdpi.com

ELUMO: -0.2678 eV mdpi.com

Energy Gap (ΔE): 5.0452 eV mdpi.com

A smaller HOMO-LUMO gap implies lower kinetic stability and higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com The relatively large energy gap calculated for this derivative suggests significant stability. mdpi.com For this compound itself, a similar distribution of frontier orbitals is expected, with the electron density localized on the π-systems of the pyridine (B92270) and pyrazole (B372694) rings.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.3130 |

| ELUMO | -0.2678 |

| Energy Gap (ΔE) | 5.0452 |

Energetics and Stability of Tautomeric Forms

Pyrazole derivatives, including this compound, can exist in different tautomeric forms due to the migration of a proton. The relative stability of these tautomers is a critical aspect of their chemistry and is influenced by factors such as substitution patterns and the surrounding environment (e.g., solvent polarity). nih.govnih.gov

For pyrazole-containing compounds, prototropic tautomerism is common. In the case of the subject compound, the proton on the pyrazole nitrogen can be located on either of the two nitrogen atoms. DFT calculations are instrumental in determining the ground-state energies of these different forms, thereby predicting their relative stabilities.

Studies on similar molecules, such as 1H-(2′-pyridyl)-3-methyl-5-hydroxypyrazole, have shown that the presence of the pyridine ring and its ability to form intramolecular hydrogen bonds can energetically favor certain tautomers over others. nih.gov Furthermore, the stability is highly dependent on the solvent; in non-polar solvents, one form may be the most stable, while an increase in solvent polarity can shift the equilibrium to favor a different tautomer. nih.gov For 2-((5-methyl-1H-pyrazol-3-yl)methyl)-1H-benzimidazole, the coexistence of zwitterionic tautomers in the solid state has been confirmed, highlighting the complex tautomeric landscapes these systems can exhibit. mdpi.com

Correlation of Calculated Vibrational Frequencies with Experimental Spectra

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. DFT calculations can predict these vibrational frequencies with a high degree of accuracy. By comparing the computed spectra with experimental data, a detailed assignment of vibrational modes to specific bonds and functional groups can be achieved, confirming the molecular structure. acs.org

Theoretical calculations are typically performed on the optimized geometry of the molecule. While a perfect one-to-one match is rare due to the calculations being performed on a single molecule in the gas phase (neglecting intermolecular interactions) and the use of harmonic approximations, the calculated frequencies generally show excellent correlation with experimental values. acs.org Often, a scaling factor is applied to the computed frequencies to improve the agreement. This correlative approach has been successfully applied to various pyrazole and pyridine derivatives to validate their structural characterization. nih.govaip.org

Prediction of Molecular Electrostatic Potential Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. rsc.orgresearchgate.net The MEP map is plotted on the molecular surface, with different colors representing different values of the electrostatic potential.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are often associated with lone pairs of electrons on heteroatoms like nitrogen and oxygen. researchgate.net

Blue regions denote positive electrostatic potential, indicating electron-deficient areas. These sites are prone to nucleophilic attack. researchgate.net

Green regions represent neutral or near-zero potential. researchgate.net

For this compound, the MEP surface is expected to show significant negative potential (red) around the nitrogen atoms of both the pyridine and pyrazole rings, identifying them as the primary sites for protonation and coordination to metal ions. The hydrogen atom attached to the pyrazole nitrogen would exhibit a positive potential (blue), making it a potential hydrogen bond donor. The MEP analysis thus provides a clear picture of the molecule's reactive sites and its non-covalent interaction capabilities. nih.govacs.org

Molecular Dynamics (MD) Simulations Applied to Interfacial Phenomena

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, including their interactions with surfaces and interfaces. researchgate.net MD simulations track the positions and velocities of atoms over time, offering insights into dynamic processes like adsorption, self-assembly, and the formation of protective layers. nih.gov

Although specific MD studies focusing solely on this compound at interfaces are not widely available, research on related compounds provides a framework for understanding its potential behavior. For instance, MD simulations have been used to study the adsorption of other pyrazole derivatives on metal surfaces for applications like corrosion inhibition. nih.gov These studies reveal how the molecule orients itself on the surface to maximize favorable interactions. In one such study on a larger derivative containing the 5-methyl-1H-pyrazol-3-yl group, MD simulations showed that the molecule adsorbs in a parallel fashion on a steel surface, allowing for effective interaction through its π-electron systems and heteroatoms. nih.gov

Simulations of pyridine and its alkyl derivatives at an oil/water interface have shown that molecular orientation is key to their function. The pyridine ring tends to align parallel to the interfacial plane, while the orientation of the nitrogen atom depends on substituents. For this compound, MD simulations could predict its orientation and distribution at various interfaces, such as air/water or solid/liquid, which is crucial for applications in materials science and catalysis.

Molecular Docking Simulations for Ligand-Biomolecule Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme), forming a stable complex. This method is essential in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

The pyrazole scaffold is a common feature in many biologically active compounds, and numerous docking studies have been performed on pyrazole derivatives to evaluate their potential as inhibitors for various protein targets, such as kinases and carbonic anhydrases. These studies typically involve placing the ligand into the binding site of the protein and calculating a "docking score" that estimates the binding affinity.

For a molecule like this compound, docking simulations can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For example, the nitrogen atoms of the pyridine and pyrazole rings can act as hydrogen bond acceptors, while the aromatic rings can engage in π-π stacking or hydrophobic interactions with amino acid residues in the binding pocket. mdpi.com Such simulations are a critical first step in evaluating the therapeutic potential of this and related compounds against specific biological targets.

Quantum Chemical Descriptors for Reactivity and Interaction Prediction

Quantum chemical descriptors derived from computational studies offer profound insights into the reactivity and interaction mechanisms of molecular systems. For this compound and its derivatives, Density Functional Theory (DFT) has been a important tool in elucidating their electronic structure and predicting their chemical behavior. These computational investigations provide a theoretical framework to understand and anticipate the outcomes of chemical reactions and intermolecular interactions.

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the gap between them are fundamental descriptors of molecular reactivity. A low HOMO-LUMO gap is indicative of high chemical reactivity, as it implies that less energy is required to excite an electron from the ground state, making the molecule more prone to engage in chemical reactions.

In a computational study of a related compound, N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, the HOMO-LUMO energy gap was calculated to be 5.0452 eV. nih.gov The individual energies for the HOMO and LUMO were determined to be -5.3130 eV and -0.2678 eV, respectively. nih.gov This relatively large energy gap suggests a high kinetic stability for this particular derivative. nih.gov

Further insights into reactivity can be gained from other quantum chemical descriptors that are calculated based on the HOMO and LUMO energies. These global reactivity descriptors provide a quantitative measure of different aspects of a molecule's reactivity.

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The tendency of an atom to attract a bonding pair of electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the electrophilic power of a molecule. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | The escaping tendency of electrons from an equilibrium system. |

Table 1: Key Quantum Chemical Descriptors and their Significance.

For the derivative 2-(3-methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol (B145695), DFT calculations were also performed to understand its electronic properties and reactivity. mdpi.com Such studies help in identifying the electrophilic and nucleophilic centers within the molecule, which is crucial for predicting how it will interact with other chemical species. mdpi.com The analysis of Fukui functions, for instance, can pinpoint the specific atomic sites that are most susceptible to nucleophilic or electrophilic attack.

The molecular electrostatic potential (MEP) is another valuable tool used in these computational investigations. The MEP map provides a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is instrumental in predicting the non-covalent interactions, such as hydrogen bonding, that govern molecular recognition and the formation of supramolecular structures.

By calculating and analyzing these quantum chemical descriptors, researchers can build a comprehensive model of the reactivity of this compound systems. This theoretical understanding is invaluable for designing new molecules with tailored properties and for predicting their behavior in various chemical and biological contexts.

Advanced Spectroscopic and Diffraction Analysis for Structural and Electronic Elucidation of 2 5 Methyl 1h Pyrazol 3 Yl Pyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise chemical structure of 2-(5-methyl-1H-pyrazol-3-yl)pyridine and its analogues in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for unambiguous assignment of the molecular framework.

In the ¹H NMR spectrum of pyrazole-pyridine derivatives, the protons on the pyridine (B92270) and pyrazole (B372694) rings typically appear in the aromatic region (δ 6.5-9.0 ppm). For instance, in a derivative like 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene, the pyrazole methyl protons exhibit a singlet at δ = 2.43 ppm mdpi.com. The protons of the heterocyclic rings display characteristic chemical shifts and coupling constants that are diagnostic of their relative positions. mdpi.com

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of the carbon atoms in the molecule's backbone. For 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene, the methyl group of the pyrazole ring resonates around δ = 13.8 ppm, while the pyrazole C=N and =C-Cl carbons are observed at δ = 148.8 and 114.4 ppm, respectively mdpi.com. The carbon of the C-2 position shows a chemical shift at δ = 90.1 ppm mdpi.com. These assignments are crucial for confirming the connectivity established through synthesis. For other derivatives, such as 3-(1H-Pyrazol-1-yl)pyridine, the ¹³C NMR signals are found at δ 151.1, 145.8, 142.4, 126.5, 112.4, and 109.0 rsc.org.

Table 1: Selected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Derivatives of this compound

| Compound/Fragment | Nucleus | Chemical Shift (ppm) | Solvent | Reference |

| 3-(1H-Pyrazol-1-yl)pyridine | ¹³C | 151.1, 145.8, 142.4, 126.5, 112.4, 109.0 | CDCl₃ | rsc.org |

| 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-...-diazabicyclo[3.1.0]hex-3-ene | ¹H (CH₃) | 2.43 (s) | CDCl₃ | mdpi.com |

| 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-...-diazabicyclo[3.1.0]hex-3-ene | ¹³C (CH₃) | 13.8 | CDCl₃ | mdpi.com |

| 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-...-diazabicyclo[3.1.0]hex-3-ene | ¹³C (C=N, pyrazole) | 148.8 | CDCl₃ | mdpi.com |

| 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-...-diazabicyclo[3.1.0]hex-3-ene | ¹³C (=C-Cl, pyrazole) | 114.4 | CDCl₃ | mdpi.com |

Vibrational Spectroscopy (Fourier Transform Infrared and Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, offers valuable insights into the functional groups present in this compound and its derivatives, as well as information about their conformational states. The vibrational modes of the pyridine and pyrazole rings, along with any substituents, give rise to a characteristic spectral fingerprint.

The FTIR and Raman spectra of substituted pyridines have been extensively studied. For example, in 2-hydroxy-5-methyl-3-nitro pyridine, the O-H stretching mode is observed at 3355 cm⁻¹ in FTIR and 3356 cm⁻¹ in Raman, indicative of intermolecular hydrogen bonding niscpr.res.in. The in-plane bending vibration of the OH group appears as a strong band at 1159 cm⁻¹ in the FTIR spectrum niscpr.res.in. The vibrational spectra provide a means to identify specific functional groups and study intermolecular interactions. niscpr.res.innih.gov

In a thiol-stabilized gold nanoparticle system appended to a bis(pyrazole) pyridine ligand, characteristic FTIR bands were observed at 3140, 3112 (aromatic C-H stretch), 2925 (aliphatic C-H stretch), and 1600, 1550 cm⁻¹ (C=C and C=N stretching) nih.gov. The corresponding Raman spectrum showed a prominent band at 1638 cm⁻¹ assigned to C=N stretching vibrations nih.gov. These techniques are thus powerful for confirming the presence of the core heterocyclic structures and attached functional groups.

Table 2: Characteristic Vibrational Frequencies (cm⁻¹) for Pyridine and Pyrazole Derivatives

| Compound | Technique | Frequency (cm⁻¹) | Assignment | Reference |

| 2-hydroxy-5-methyl-3-nitro pyridine | FTIR / Raman | 3355 / 3356 | O-H stretching | niscpr.res.in |

| 2-hydroxy-5-methyl-3-nitro pyridine | FTIR | 1159 | O-H in-plane bending | niscpr.res.in |

| Thiol complex of bis(pyrazole) pyridine | FTIR | 3140, 3112 | Aromatic C-H stretch | nih.gov |

| Thiol complex of bis(pyrazole) pyridine | FTIR | 1600, 1550 | C=C, C=N stretch | nih.gov |

| Thiol complex of bis(pyrazole) pyridine | Raman | 1638 | C=N stretch | nih.gov |

High-Resolution Mass Spectrometry for Elemental Composition and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise elemental composition of this compound and its derivatives. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS allows for the calculation of a unique molecular formula, confirming the identity of a synthesized compound.

For example, the identity and purity of N-heteroarylated products are often confirmed by HRMS analysis rsc.org. In one case, the calculated mass for C₈H₇N₃ [M+] was 145.06345, while the found mass was 145.06351, providing strong evidence for the proposed structure rsc.org. Similarly, for a derivative with the formula C₁₂H₁₂N₂OS, the calculated mass for the molecular ion [M+] was 232.0665, and the experimentally found value was 232.0666 rsc.org.

In addition to providing the molecular formula, mass spectrometry (including Electron Ionization, EI-MS) can reveal information about the molecule's fragmentation pathways. The fragmentation pattern serves as a structural fingerprint. For the C₈H₇N₃ compound, the EI-MS spectrum showed the molecular ion peak (M+) at m/z 145.2 (34.14%) and other significant fragments at m/z 118.1 (32.26%), 78.2 (26.12%), and 51.2 (100%) rsc.org. Analysis of these fragments helps in piecing together the molecular structure.

Table 3: High-Resolution Mass Spectrometry Data for Pyrazole-Pyridine Derivatives

| Compound Formula | Ion | Calculated m/z | Found m/z | Technique | Reference |

| C₈H₇N₃ | [M]⁺ | 145.06345 | 145.06351 | HRMS | rsc.org |

| C₁₂H₁₂N₂OS | [M]⁺ | 232.0665 | 232.0666 | HRMS | rsc.org |

Single Crystal X-ray Diffraction for Precise Molecular and Crystal Structure Determination

Single Crystal X-ray Diffraction (SCXRD) provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

In another derivative, 2-[bis(1H-pyrazol-1-yl)methyl]pyridine, the crystal structure was determined to be triclinic nih.gov. The analysis highlighted C-H···N hydrogen-bonding interactions that link the molecules into supramolecular tapes within the crystal lattice nih.gov. This level of detail is essential for understanding solid-state packing and designing materials with specific properties.

Table 4: Crystal Data and Refinement Parameters for 2-[bis(1H-pyrazol-1-yl)methyl]pyridine

| Parameter | Value | Reference |

| Chemical Formula | C₁₂H₁₁N₅ | nih.gov |

| Mᵣ | 225.26 | nih.gov |

| Crystal System | Triclinic | nih.gov |

| Space Group | P1 | nih.gov |

| a (Å) | 7.5723 (3) | nih.gov |

| b (Å) | 8.6376 (3) | nih.gov |

| c (Å) | 9.7354 (5) | nih.gov |

| α (°) | 97.539 (2) | nih.gov |

| β (°) | 106.123 (4) | nih.gov |

| γ (°) | 105.510 (5) | nih.gov |

| V (ų) | 574.73 (5) | nih.gov |

| Z | 2 | nih.gov |

| T (K) | 173 | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complex Formation Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the molecule and to monitor the formation of metal complexes. The π-systems of the pyrazole and pyridine rings give rise to characteristic π→π* and n→π* transitions.

For instance, a photochromic derivative, 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene, showed a sharp absorption peak at 255 nm in ethanol (B145695) before UV irradiation mdpi.com. Upon irradiation, a new visible absorption band appeared at 415 nm, indicating a change in the electronic structure of the molecule mdpi.com.

UV-Vis spectroscopy is also a powerful tool for studying the complexation of these ligands with metal ions. The complexation between 1,3-bis(3-(2-pyridyl)pyrazol-1-ylmethyl)benzene and Cu(II), Co(II), and Ni(II) ions was studied, with the resulting complexes showing absorption maxima (λ_max) at 294, 290, and 293 nm, respectively researchgate.net. Time-resolved laser fluorescence spectroscopy (TRLFS), a related technique, has been used to study the formation of ternary complexes between a derivative, 2,6-bis(5-(tert-butyl)-1H-pyrazol-3-yl)pyridine (C4-BPP), and europium(III) ions nih.gov. In the absence of other agents, the [Eu(C4-BPP)₃]³⁺ complex is observed, but in solvent extraction systems, ternary complexes such as [Eu(C4-BPP)₂(2-bromohexanoate)ₘ]⁽³⁻ᵐ⁾⁺ become the dominant species nih.gov. This demonstrates the utility of UV-Vis and related spectroscopic methods in monitoring and characterizing complex formation in solution.

Table 5: UV-Vis Absorption Maxima (λ_max) for Pyrazole-Pyridine Derivatives and Complexes

| Compound / Complex | λ_max (nm) | Solvent / Conditions | Technique | Reference |

| 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-...-diazabicyclo[3.1.0]hex-3-ene | 255 | Ethanol (before irradiation) | UV-Vis | mdpi.com |

| 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-...-diazabicyclo[3.1.0]hex-3-ene | 415 | Ethanol (after irradiation) | UV-Vis | mdpi.com |

| 1,3-PPB-Cu(II) Complex | 294 | Ethanol/Water | UV-Vis | researchgate.net |

| 1,3-PPB-Co(II) Complex | 290 | Ethanol/Water | UV-Vis | researchgate.net |

| 1,3-PPB-Ni(II) Complex | 293 | Ethanol/Water | UV-Vis | researchgate.net |

| [Eu(C4-BPP)₃]³⁺ | 590.3, 594.6, 595.8, 618.7 | Methanol | TRLFS | nih.gov |

Future Research Directions and Translational Potential for 2 5 Methyl 1h Pyrazol 3 Yl Pyridine

Exploration of Novel and Sustainable Synthetic Methodologies

The synthesis of pyrazole (B372694) derivatives has traditionally relied on methods like the cyclocondensation of 1,3-bielectrophilic compounds with hydrazine (B178648) derivatives. mdpi.com While effective, future research must prioritize the development of more sustainable and efficient synthetic routes. A key area of exploration is the expansion of microwave-assisted organic synthesis (MAOS). Microwave-assisted multicomponent reactions have already shown promise for producing fused-pyrazole systems in high yields and with short reaction times. mdpi.com Further research could adapt these energy-efficient techniques specifically for 2-(5-methyl-1H-pyrazol-3-yl)pyridine and its analogues.

Expansion of Coordination Chemistry and Multi-responsive Materials Development

The inherent chelating ability of the pyrazolyl-pyridine structure makes it an exceptional ligand in coordination chemistry. nih.govajgreenchem.com The presence of sp2 hybridized nitrogen donors facilitates the formation of stable complexes with a wide range of metal ions. nih.govajgreenchem.com Future research will likely expand the library of metal complexes derived from this compound, moving beyond common transition metals to include lanthanides and actinides to explore novel magnetic and luminescent properties.

A particularly exciting direction is the development of multi-responsive materials. Research has demonstrated that pyridine-pyrazole-based ligands can form metal-organic gels (MOGs) that exhibit sol-gel transformations in response to multiple stimuli, including temperature, pH, chemical analytes, and mechanical stress. rsc.org Future work could focus on fine-tuning the ligand structure of this compound to create MOGs with tailored responses for specific applications, such as controlled drug release or environmental remediation. rsc.org Furthermore, the development of fused-pyrazole systems as reversible, "turn-off" chemosensors for the nanomolar detection of specific metal ions highlights their potential in analytical chemistry. mdpi.com Expanding the scope of these sensors to detect a wider array of environmentally or biologically significant ions is a key area for future investigation.

Integration of Advanced Computational Modeling for De Novo Design and Property Prediction

Computational chemistry is an indispensable tool for accelerating the discovery and optimization of novel molecules. eurasianjournals.com For this compound, advanced computational modeling offers significant potential. Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic properties of new derivatives, including HOMO-LUMO energy gaps, which are crucial for understanding their reactivity and potential applications in materials science. nih.gov Such calculations can guide the synthesis of compounds with desired electronic or photophysical properties.

In the realm of medicinal chemistry, molecular docking and dynamics simulations can be used for the de novo design of ligands with high affinity and selectivity for specific biological targets. nih.govtandfonline.com By modeling the interactions between pyrazole derivatives and the binding sites of enzymes or receptors, researchers can rationally design next-generation therapeutic agents. nih.gov For example, computational tools can help predict structure-activity relationships (SAR), identifying key structural modifications that enhance potency or reduce off-target effects. nih.gov This in-silico approach streamlines the drug discovery process, reducing the time and cost associated with synthesizing and screening large numbers of compounds.

Development of Next-Generation Biologically Active Agents with Enhanced Specificity